2,3-Bis(1h,1h,2h,2h-perfluorodecylthio)-1,4-naphthoquinone
Overview
Description
2,3-Bis(1h,1h,2h,2h-perfluorodecylthio)-1,4-naphthoquinone is a synthetic organic compound characterized by the presence of perfluorodecylthio groups attached to a naphthoquinone core. This compound is notable for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(1h,1h,2h,2h-perfluorodecylthio)-1,4-naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 1h,1h,2h,2h-perfluorodecanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(1h,1h,2h,2h-perfluorodecylthio)-1,4-naphthoquinone can undergo various chemical reactions, including:
Oxidation: The naphthoquinone core can be further oxidized to form higher oxidation state quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The perfluorodecylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinones.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
2,3-Bis(1h,1h,2h,2h-perfluorodecylthio)-1,4-naphthoquinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique chemical structure.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of high-performance materials, including coatings and polymers, due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,3-Bis(1h,1h,2h,2h-perfluorodecylthio)-1,4-naphthoquinone involves its interaction with biological molecules through redox reactions. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and potential anticancer activities. The perfluorodecylthio groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-1,4-naphthoquinone: A precursor in the synthesis of 2,3-Bis(1h,1h,2h,2h-perfluorodecylthio)-1,4-naphthoquinone.
1,4-Naphthoquinone: The parent compound, lacking the perfluorodecylthio groups.
2,3-Bis(alkylthio)-1,4-naphthoquinones: Similar compounds with different alkylthio groups instead of perfluorodecylthio groups.
Uniqueness
This compound is unique due to the presence of perfluorodecylthio groups, which impart exceptional thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring durable and stable materials.
Properties
IUPAC Name |
2,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylsulfanyl)naphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H12F34O2S2/c31-15(32,17(35,36)19(39,40)21(43,44)23(47,48)25(51,52)27(55,56)29(59,60)61)5-7-67-13-11(65)9-3-1-2-4-10(9)12(66)14(13)68-8-6-16(33,34)18(37,38)20(41,42)22(45,46)24(49,50)26(53,54)28(57,58)30(62,63)64/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGQCILCQIQNLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)SCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H12F34O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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